molecular formula C9H14O3 B6204335 2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1785562-82-4

2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6204335
CAS No.: 1785562-82-4
M. Wt: 170.2
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Description

2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers, is a complex organic compound characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and an oxolane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an oxolane derivative with a cyclopropane carboxylic acid precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired diastereomers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the diastereomers and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid, Single diastereomer: This compound is similar but consists of only one diastereomer.

    Cyclopropane-1-carboxylic acid derivatives: Other derivatives with different substituents on the cyclopropane ring.

    Oxolane-containing compounds: Compounds with oxolane rings but different substituents.

Uniqueness

The uniqueness of 2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the presence of multiple diastereomers. This structural complexity can lead to unique chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1785562-82-4

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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